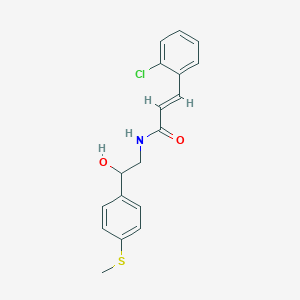
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide is a synthetic organic compound characterized by its unique chemical structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 4-(methylthio)benzaldehyde.
Formation of Intermediate: These aldehydes undergo a condensation reaction with ethyl acrylate in the presence of a base such as sodium hydroxide to form the corresponding chalcone intermediate.
Reduction and Hydroxylation: The chalcone intermediate is then reduced using a reducing agent like sodium borohydride, followed by hydroxylation to introduce the hydroxy group.
Amidation: The final step involves the reaction of the hydroxy intermediate with an amine, such as ethylamine, under acidic conditions to form the desired acrylamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
類似化合物との比較
Similar Compounds
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)acrylamide: Lacks the methylthio group, which may affect its biological activity.
(E)-3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide: Contains a bromine atom instead of chlorine, potentially altering its reactivity and interactions.
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)acrylamide: Features a methoxy group instead of a methylthio group, which may influence its chemical properties.
Uniqueness
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide is unique due to the presence of both the chlorophenyl and methylthio groups, which contribute to its distinct chemical and biological properties
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2S/c1-23-15-9-6-14(7-10-15)17(21)12-20-18(22)11-8-13-4-2-3-5-16(13)19/h2-11,17,21H,12H2,1H3,(H,20,22)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZIJECOTMCSRK-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
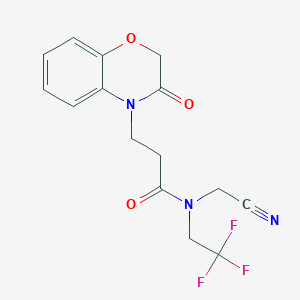
![2-[3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid](/img/structure/B2788881.png)
![N-(butan-2-yl)-3-[1-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide](/img/structure/B2788884.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2788885.png)
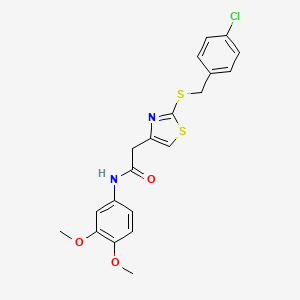

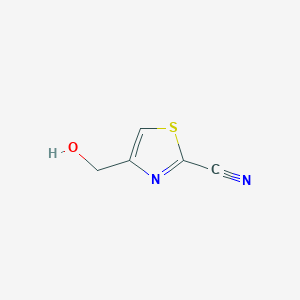
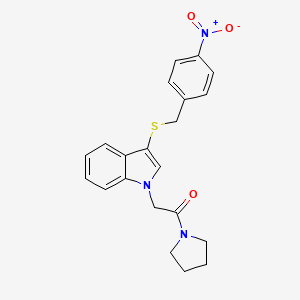
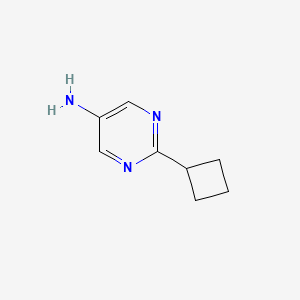
![3-[9-(3,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE](/img/structure/B2788892.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine](/img/structure/B2788893.png)
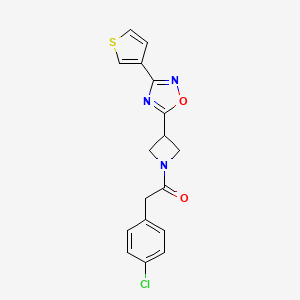

![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2788902.png)
